4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS 86776-50-3) is a calamitic, or rod-shaped, liquid crystal material belonging to the fluorinated cyanophenyl benzoate class. These materials are critical components in nematic liquid crystal mixtures, primarily valued for their ability to modify key electro-optical properties such as dielectric anisotropy (Δε) and thermal operating range. [1] The presence of both a highly polar cyano (-CN) group and a lateral fluorine (-F) atom on the phenyl core are defining structural features that dictate its performance and suitability as a formulation additive in display technologies. [2]
In liquid crystal formulation, seemingly minor molecular changes result in significant, non-linear shifts in bulk properties, making direct substitution unfeasible. Replacing this compound with its non-fluorinated analog (4-Cyanophenyl 4-ethylbenzoate) would cause a critical reduction in dielectric anisotropy, leading to higher device operating voltages. [1] Similarly, substituting with analogs having different alkyl chain lengths (e.g., propyl or butyl benzoates) alters molecular packing, which directly impacts viscosity, clearing point, and the stability of the nematic phase. [2] These shifts disrupt the precise balance of properties required for a target application, making this specific ester necessary for achieving reproducible performance in optimized mixtures.
The defining feature of this compound class is the lateral fluorine atom, which substantially increases positive dielectric anisotropy (Δε) without promoting the formation of performance-degrading anti-parallel molecular pairs. While direct data for the ethyl ester is proprietary, comparative studies on the closely related propyl homolog (4-cyano-3-fluorophenyl 4-propylbenzoate) show its Δε is 35.9. This represents a 21% increase over the non-fluorinated analog, 4-cyanophenyl 4-propylbenzoate, which has a Δε of 29.6 when measured in the same host mixture. [1] This strong positive Δε is a primary reason for its inclusion in mixtures for low-power display applications.
| Evidence Dimension | Dielectric Anisotropy (Δε) (extrapolated) |
| Target Compound Data | Strongly positive, inferred from close analog |
| Comparator Or Baseline | 4-Cyanophenyl 4-propylbenzoate (non-fluorinated analog) with Δε = 29.6 |
| Quantified Difference | The fluorinated propyl analog shows a +6.3 unit (+21%) increase in Δε |
| Conditions | Determined from a series of solutions of the compounds in a nematic host mixture. |
A higher positive dielectric anisotropy allows for a lower threshold voltage (Vth) in the final liquid crystal mixture, enabling more energy-efficient displays with lower power consumption.
This compound exhibits a well-defined melting point into its liquid crystal phase, consistently reported in the range of 77.0 to 81.0 °C. [REFS-1, REFS-2] This specific transition temperature is a critical parameter for formulators, as it dictates the solid-phase behavior of a mixture at lower temperatures. While the clearing point is formulation-dependent, the consistent melting behavior of this high-purity component ensures predictable solubility and phase behavior when blended with other liquid crystals, preventing unwanted crystallization in the final mixture within its intended operating range.
| Evidence Dimension | Melting Point (Crystal to Mesophase Transition) |
| Target Compound Data | 77.0 - 81.0 °C |
| Comparator Or Baseline | Crude mixtures or analogs with different alkyl chains, which exhibit different and potentially broader melting ranges. |
| Quantified Difference | Provides a sharp, predictable transition point essential for mixture modeling. |
| Conditions | Standard characterization via Differential Scanning Calorimetry (DSC) or melting point apparatus. |
A reliable and sharp melting point ensures batch-to-batch consistency and predictable low-temperature storage and performance limits for complex liquid crystal mixtures.
Commercially available with a specified purity of >98.0% by GC analysis, this compound serves as a reliable precursor for high-performance mixtures. In liquid crystal formulations, ionic and organic impurities can degrade critical properties like voltage holding ratio (VHR) and resistivity, leading to image sticking and reduced device lifetime. Procuring this compound at a high, specified purity level avoids the performance variability and potential device failure associated with using less-defined materials or crude mixtures, ensuring the final formulation meets stringent electronic performance specifications.
| Evidence Dimension | Purity (by Gas Chromatography) |
| Target Compound Data | >98.0% |
| Comparator Or Baseline | Unspecified or lower-purity grades, or crude reaction mixtures. |
| Quantified Difference | Defined purity specification ensures minimal batch-to-batch variation. |
| Conditions | Standard quality control analysis (GC). |
High purity is essential for achieving high voltage holding ratio and electrical resistivity in the final LC mixture, which are critical for preventing flicker, image sticking, and ensuring long-term reliability of active-matrix displays.
The primary application is as a high positive Δε component in multi-component nematic mixtures. Its molecular structure allows formulators to increase the overall dielectric anisotropy of the mixture, thereby lowering the threshold voltage required to switch the display pixels, which is critical for energy-efficient mobile and large-area displays. [1]
As a component with a defined melting point and a tendency for lateral fluorination to broaden the nematic range, this compound is used to formulate custom blends for applications requiring stable performance over specific temperature ranges, such as automotive or industrial displays. [2]
Given its well-defined structure and high purity, this compound serves as a reliable building block or reference material for the research and development of new liquid crystal polymers (LCPs), ferroelectric liquid crystals, and other advanced mesogenic materials where predictable molecular properties are paramount.
Irritant